molecular formula C7H5FN2O B1461186 5-Fluoro-1H-indazol-6-OL CAS No. 1082041-61-9

5-Fluoro-1H-indazol-6-OL

Cat. No. B1461186
CAS RN: 1082041-61-9
M. Wt: 152.13 g/mol
InChI Key: CBMMOSQPRDYCJT-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indazol-6-OL is a synthetic compound that has gained attention in the world of science and research due to its unique properties. It has a molecular weight of 152.13 .


Synthesis Analysis

The synthesis of indazoles, including 5-Fluoro-1H-indazol-6-OL, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-1H-indazol-6-OL is represented by the InChI code 1S/C7H5FN2O/c8-5-2-6-4 (1-7 (5)11)3-9-10-6/h1-3,11H, (H,9,10) . This compound has a molecular formula of C7H5FN2O .


Physical And Chemical Properties Analysis

5-Fluoro-1H-indazol-6-OL is a powder at room temperature . It has a molecular weight of 152.13 .

Scientific Research Applications

Anti-Inflammatory Applications

Indazole derivatives, including those with a 5-fluoro-1H-indazol-6-OL structure, have been found to have significant anti-inflammatory properties . For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole was found to possess high anti-inflammatory activity along with minimum ulcerogenic potential .

Antimicrobial Applications

Indazole compounds have also been found to exhibit antimicrobial properties . This suggests that 5-Fluoro-1H-indazol-6-OL could potentially be used in the development of new antimicrobial drugs.

Anti-HIV Applications

Indazole compounds have shown potential as anti-HIV agents . This suggests that 5-Fluoro-1H-indazol-6-OL could be explored for its potential use in the treatment of HIV.

Anticancer Applications

Indazole compounds have been found to have anticancer properties . For example, the compound 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

Hypoglycemic Applications

Indazole compounds have been found to have hypoglycemic properties . This suggests that 5-Fluoro-1H-indazol-6-OL could potentially be used in the treatment of diabetes.

Antiprotozoal Applications

Indazole compounds have been found to have antiprotozoal properties . This suggests that 5-Fluoro-1H-indazol-6-OL could potentially be used in the treatment of diseases caused by protozoa.

Antihypertensive Applications

Indazole compounds have been found to have antihypertensive properties . This suggests that 5-Fluoro-1H-indazol-6-OL could potentially be used in the treatment of hypertension.

Other Applications

Indazole compounds have been found to have a wide variety of other biological properties . This suggests that 5-Fluoro-1H-indazol-6-OL could potentially be used in a wide variety of other applications, such as the treatment of osteoarthritis .

Safety and Hazards

5-Fluoro-1H-indazol-6-OL may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-fluoro-1H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMMOSQPRDYCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1H-indazol-6-OL

CAS RN

1082041-61-9
Record name 5-Fluoro-1H-indazol-6-OL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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